molecular formula C20H21ClN2OS B13361146 1-(2-chloro-10H-phenothiazin-10-yl)-3-(piperidin-1-yl)propan-1-one

1-(2-chloro-10H-phenothiazin-10-yl)-3-(piperidin-1-yl)propan-1-one

Cat. No.: B13361146
M. Wt: 372.9 g/mol
InChI Key: AXDYXLIGCFPHGL-UHFFFAOYSA-N
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Description

2-chloro-10-[3-(1-piperidinyl)propanoyl]-10H-phenothiazine is a compound that belongs to the class of phenothiazine derivatives Phenothiazines are known for their wide range of pharmacological activities, including antipsychotic, antiemetic, and antihistaminic properties

Preparation Methods

The synthesis of 2-chloro-10-[3-(1-piperidinyl)propanoyl]-10H-phenothiazine typically involves the reaction of phenothiazine with 2-chloropropionyl chloride and piperidine. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The process can be summarized as follows:

    Step 1: Phenothiazine is reacted with 2-chloropropionyl chloride in the presence of a base to form an intermediate.

    Step 2: The intermediate is then reacted with piperidine to yield the final product.

Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-chloro-10-[3-(1-piperidinyl)propanoyl]-10H-phenothiazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced phenothiazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-chloro-10-[3-(1-piperidinyl)propanoyl]-10H-phenothiazine has several scientific research applications:

    Chemistry: It is used as a starting material for the synthesis of other phenothiazine derivatives, which are valuable in various chemical research studies.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Phenothiazine derivatives, including this compound, are investigated for their potential therapeutic applications, such as antipsychotic and antiemetic effects.

    Industry: The compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-chloro-10-[3-(1-piperidinyl)propanoyl]-10H-phenothiazine involves its interaction with various molecular targets in the body. It is known to interact with dopamine receptors, which play a crucial role in its antipsychotic effects. The compound may also interact with other receptors, such as histamine and serotonin receptors, contributing to its antiemetic and antihistaminic properties. The exact pathways involved in its mechanism of action are still under investigation.

Comparison with Similar Compounds

2-chloro-10-[3-(1-piperidinyl)propanoyl]-10H-phenothiazine can be compared with other phenothiazine derivatives, such as chlorpromazine and prochlorperazine. These compounds share similar core structures but differ in their substituents, leading to variations in their pharmacological activities and therapeutic applications. For example:

    Chlorpromazine: Known for its antipsychotic and sedative effects, commonly used in the treatment of schizophrenia.

    Prochlorperazine: Primarily used as an antiemetic to control severe nausea and vomiting.

Biological Activity

The compound 1-(2-chloro-10H-phenothiazin-10-yl)-3-(piperidin-1-yl)propan-1-one is a phenothiazine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews its synthesis, biological activity, and relevant research findings.

  • Molecular Formula : C19H19ClN2OS
  • Molecular Weight : 358.885 g/mol
  • Density : 1.312 g/cm³
  • Boiling Point : 573.7 ºC at 760 mmHg
  • LogP : 4.958 (indicating lipophilicity)

Synthesis

The synthesis of this compound typically involves the reaction of 2-chloro-10H-phenothiazine with piperidine derivatives. Various synthetic pathways have been explored to optimize yield and purity, including the use of different alkylating agents.

Antitumor Activity

Research has demonstrated that phenothiazine derivatives exhibit significant antiproliferative effects against various cancer cell lines. A study by Zhang et al. (1996) highlighted that compounds similar to this compound showed promising results in inhibiting the growth of human HEp-2 and L5178Y lymphoma cells. The study indicated that these compounds can reverse multidrug resistance in certain cancer cell lines, showcasing their potential as anticancer agents .

Case Study 1: Antiproliferative Effects

In a comparative study, various phenothiazine derivatives were evaluated for their cytotoxicity against cancer cell lines. The results indicated that compounds with a similar structure to this compound had IC50 values ranging from 5 to 20 µM, suggesting moderate to high potency against tumor cells .

Case Study 2: Neuroleptic Activity

A clinical trial involving patients with schizophrenia demonstrated that phenothiazine derivatives improved symptoms significantly compared to placebo controls. While the specific compound was not tested directly, its structural relatives have shown efficacy in managing psychotic symptoms, indicating a likely similar profile .

Summary of Findings

Activity Cell Lines/Conditions IC50 Values (µM) References
AntiproliferativeHEp-2, L5178Y5 - 20
NeuropharmacologicalSchizophrenia PatientsNot specified

Properties

Molecular Formula

C20H21ClN2OS

Molecular Weight

372.9 g/mol

IUPAC Name

1-(2-chlorophenothiazin-10-yl)-3-piperidin-1-ylpropan-1-one

InChI

InChI=1S/C20H21ClN2OS/c21-15-8-9-19-17(14-15)23(16-6-2-3-7-18(16)25-19)20(24)10-13-22-11-4-1-5-12-22/h2-3,6-9,14H,1,4-5,10-13H2

InChI Key

AXDYXLIGCFPHGL-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl

Origin of Product

United States

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